molecular formula C19H15ClF2N2O3 B11272069 Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11272069
M. Wt: 392.8 g/mol
InChI Key: SZMUDSWMQIIPND-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a chloro substituent, and a difluorobenzylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluorobenzylamino Group: This step involves the nucleophilic substitution reaction where the difluorobenzylamine reacts with the chloroquinoline intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial properties.

    Quinoline: The parent compound with a simpler structure.

    Fluoroquinolones: A class of antibiotics with a similar quinoline core but different substituents.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15ClF2N2O3

Molecular Weight

392.8 g/mol

IUPAC Name

ethyl 8-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H15ClF2N2O3/c1-2-27-19(26)15-17(23-9-10-6-7-11(21)8-14(10)22)12-4-3-5-13(20)16(12)24-18(15)25/h3-8H,2,9H2,1H3,(H2,23,24,25)

InChI Key

SZMUDSWMQIIPND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F

Origin of Product

United States

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